(R)-alpha-Methoxy-2-naphthylacetic acid
Description
Overview of Chirality and Enantiomerism in Organic Chemistry
Chirality is a geometric property of some molecules and ions. solubilityofthings.com A chiral molecule is non-superimposable on its mirror image, much like a person's left and right hands. solubilityofthings.comlibretexts.org These non-superimposable mirror images are called enantiomers. numberanalytics.comlumenlearning.com The presence of a stereocenter, typically a carbon atom bonded to four different groups, is a common cause of chirality in organic molecules. solubilityofthings.comnumberanalytics.com
Enantiomers of a chiral compound often exhibit identical physical properties, such as melting point and boiling point. lumenlearning.com However, they can differ significantly in their interaction with other chiral molecules and with plane-polarized light. One enantiomer will rotate the plane of polarized light in one direction, while its counterpart will rotate it in the opposite direction. solubilityofthings.com This optical activity is a defining characteristic of chiral molecules. solubilityofthings.com The distinct three-dimensional structures of enantiomers can also lead to different biological activities, a critical consideration in pharmacology and biochemistry. solubilityofthings.comlumenlearning.com
The Significance of (R)-alpha-Methoxy-2-naphthylacetic Acid within Chiral Synthesis and Analysis
This compound, also known as (R)-2-NMA, holds a prominent place in the field of chiral chemistry. sigmaaldrich.com Its primary significance lies in its application as a chiral derivatizing agent. wikipedia.org In this role, it is reacted with a racemic mixture (a 1:1 mixture of enantiomers) of another compound, such as an alcohol or amine. This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org
Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques like crystallization or chromatography. wikipedia.org Once separated, the chiral auxiliary, this compound, can be chemically removed to yield the pure, individual enantiomers of the original compound. This process, known as chiral resolution, is a cornerstone of stereoselective synthesis. wikipedia.org The effectiveness of this compound in this capacity is due to its own high enantiomeric purity and the distinct properties it imparts to the resulting diastereomers, facilitating their separation. sigmaaldrich.com
Contextualization within the Naphthaleneacetic Acid Class and Related Pharmacologically Active Compounds
This compound belongs to the broader class of naphthaleneacetic acids. drugbank.comphytotechlab.com The parent compound, 1-naphthaleneacetic acid (NAA), is a synthetic auxin, a type of plant hormone that plays a role in regulating plant growth. nih.govherts.ac.ukwikipedia.org It is used in agriculture to promote root formation and prevent premature fruit drop. wikipedia.org
Several derivatives of naphthaleneacetic acid have been investigated for their pharmacological potential. For instance, the structurally related compound Naproxen (B1676952), which is (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, is a well-known nonsteroidal anti-inflammatory drug (NSAID). sigmaaldrich.com Preliminary research suggests that some naphthaleneacetic acid derivatives may possess anti-inflammatory or other biological activities. For example, 1-naphthaleneacetic acid has been shown to inhibit apoptosis in in-vitro human cell cultures. nih.gov The study of compounds like this compound and its analogs contributes to the broader understanding of how the naphthalene (B1677914) scaffold can be modified to achieve specific biological effects.
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methoxy-2-naphthalen-2-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-12(13(14)15)11-7-6-9-4-2-3-5-10(9)8-11/h2-8,12H,1H3,(H,14,15)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQVFHDWREDKUCW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](C1=CC2=CC=CC=C2C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00467255 | |
| Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
156942-67-5 | |
| Record name | (R)-|A-Methoxy-2-naphthylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00467255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-α-Methoxy-2-naphthylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Stereoselective Synthesis and Preparation of R Alpha Methoxy 2 Naphthylacetic Acid
Asymmetric Synthesis Methodologies
Asymmetric synthesis aims to directly produce an enantiomerically enriched product from a prochiral substrate. This is achieved by employing chiral influences, such as catalysts or auxiliaries, that guide the reaction pathway toward the desired stereoisomer.
Enantioselective Catalytic Approaches
Enantioselective catalysis utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. unl.edu The catalyst creates a chiral environment that favors the formation of one enantiomer over the other. While highly efficient, designing effective catalysts can be challenging. unl.edu For substrates with significant steric bulk, such as those containing a naphthyl group, the design of a suitable catalyst that can effectively control stereochemistry is complicated.
Advanced strategies in this field include dual-catalyst systems. For example, some photochemical reactions employ a combination of a visible-light-absorbing photocatalyst and a stereocontrolling chiral Lewis acid co-catalyst. nih.gov This approach allows for the independent functioning of the two catalysts, potentially offering greater flexibility and efficiency than single-catalyst systems. nih.gov Another approach involves transfer hydrogenation using catalysts like cyclometalated π-allyliridium C,O-benzoates modified with chiral ligands such as (S)-SEGPHOS. nih.gov The success of these catalytic reactions often hinges on two key factors: the prochiral center of the substrate must be held in close proximity to the chiral metal center, and the catalyst must effectively differentiate between the two faces of the prochiral molecule. unl.edu
Table 1: Examples of Enantioselective Catalysis Concepts
| Catalysis Strategy | Catalyst System Example | Key Principle |
|---|---|---|
| Dual-Catalysis Photoreaction | Ru(bpy)₃²⁺ (photocatalyst) + Chiral Lewis Acid (co-catalyst) | Decouples light absorption from stereocontrol, avoiding issues with uncatalyzed background reactions. nih.gov |
| Transfer Hydrogenation | Iridium complexes with chiral ligands (e.g., (S)-SEGPHOS) | A chiral metal complex delivers hydrogen to a prochiral substrate in a stereoselective manner. nih.gov |
Chiral Auxiliary-Mediated Transformations
This methodology involves covalently attaching a chiral auxiliary to the substrate molecule. The auxiliary then directs a subsequent chemical transformation, such as an alkylation reaction, to occur stereoselectively. After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.
A prominent example of a chiral auxiliary is pseudoephenamine. It is considered versatile for asymmetric synthesis, particularly in alkylation reactions to form quaternary carbon centers. nih.gov Amides derived from pseudoephenamine often exhibit high crystallinity, which facilitates purification and analysis. nih.gov Its use avoids the regulatory restrictions associated with the more common pseudoephedrine. nih.gov The process typically involves the diastereoselective alkylation of an enolate derived from the pseudoephenamine amide, followed by hydrolysis to release the chiral carboxylic acid. nih.gov
Another example is the use of (−)-menthyl chloroformate as a chiral auxiliary. This can introduce a carbonyl group and create a diastereomeric mixture that can be separated. rcsi.com The choice of auxiliary is critical, as it must effectively control the stereochemistry of the reaction and be easily removable without racemizing the newly formed chiral center.
Table 2: Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Advantages |
|---|---|---|
| Pseudoephenamine | Asymmetric alkylation to produce enantiomerically enriched carboxylic acids. nih.gov | Free from regulatory restrictions; products are often crystalline; high diastereoselectivity. nih.gov |
| (−)-Menthyl chloroformate | Directed ortho-metalation and carboxylation. rcsi.com | Allows for the introduction of a functional group and creation of separable diastereomers. rcsi.com |
Enantioresolution Techniques for Racemic Mixtures
Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent (R) and (S) forms. This is the most common route for obtaining enantiomerically pure (R)-alpha-Methoxy-2-naphthylacetic acid.
Diastereomeric Salt Formation and Crystallization
This classical resolution technique is one of the most widely used methods for separating enantiomers of acids and bases. libretexts.org The process involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts.
Diastereomers have different physical properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less-soluble diastereomeric salt will crystallize out of the solution first, leaving the more-soluble salt dissolved. Once separated, the pure diastereomeric salt is treated with a strong acid to regenerate the enantiomerically pure carboxylic acid. libretexts.org Commonly used chiral bases for resolving acids include naturally occurring alkaloids like brucine (B1667951) and strychnine, as well as synthetic amines such as (R)-1-phenylethylamine. libretexts.orgrsc.org The effectiveness of the resolution depends on the difference in solubility between the diastereomeric salts and the ease of crystallization. rsc.org
Chromatographic Separation Methods for Enantiomers
Chromatographic techniques are powerful tools for separating enantiomers. High-performance liquid chromatography (HPLC) is particularly effective. Separation can be achieved through two primary approaches.
The first approach is direct separation using a chiral stationary phase (CSP). Chiral HPLC columns contain a chiral material that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated.
The second, indirect approach involves derivatization. The enantiomeric mixture is reacted with a chiral derivatizing agent to form a mixture of diastereomers. wikipedia.org These diastereomers can then be separated on a standard, achiral HPLC column. nih.gov For example, 2-arylpropionic acids can be derivatized with (S)-(-)-1-phenylethylamine, and the resulting diastereoisomeric amides can be separated via HPLC. nih.gov After separation, the chiral derivatizing agent can be cleaved to yield the pure enantiomers.
Table 3: Comparison of Enantiomer Separation Techniques
| Technique | Principle | Example |
|---|---|---|
| Diastereomeric Salt Crystallization | Conversion of enantiomers into diastereomeric salts with different solubilities. libretexts.org | Reacting racemic acid with (R)-1-phenylethylamine and separating the resulting salts by crystallization. libretexts.orgrsc.org |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Direct injection of the racemic mixture onto a cellulose-based chiral column. |
| HPLC with Derivatization | Conversion of enantiomers into diastereomers, which are then separated on an achiral column. nih.gov | Derivatization with (S)-(-)-1-phenylethylamine followed by separation of the diastereomeric amides. nih.gov |
Chemo-Enzymatic and Biocatalytic Syntheses
Chemo-enzymatic synthesis integrates chemical and biological transformations, leveraging the high selectivity of enzymes. nih.gov For the preparation of chiral compounds, enzymatic kinetic resolution is a common strategy. In this process, an enzyme selectively catalyzes a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.
For instance, a lipase (B570770) from Burkholderia cepacia can be used for the enantioselective hydrolysis of a racemic cyanohydrin acetate (B1210297). The enzyme specifically hydrolyzes the (S)-enantiomer, allowing the (R)-acetate to be recovered with high enantiomeric purity. Other enzymes, such as α-chymotrypsin, are also employed for the kinetic resolution of racemic esters, where one enantiomer is selectively hydrolyzed to the corresponding acid. researchgate.net The success of these methods relies on the enzyme's ability to discriminate effectively between the two enantiomers, a property measured by the enantiomeric ratio (E). researchgate.net
Lipase-Catalyzed Resolutions for Enantiomeric Purity
Lipases are a class of enzymes that catalyze the hydrolysis of esters and are widely used in synthetic organic chemistry for the kinetic resolution of racemic mixtures. bu.edu Their utility stems from their ability to selectively react with one enantiomer in a racemic pair, allowing for the separation of the two. prepchem.com This enantioselectivity is a key feature in the synthesis of enantiomerically pure compounds. prepchem.com The process can be applied in several ways, such as asymmetric hydrolysis of a racemic ester or enantioselective esterification of a racemic acid. sigmaaldrich.com
In a typical chemo-enzymatic approach to synthesizing this compound, a racemic precursor such as a cyanohydrin acetate is subjected to enantioselective hydrolysis. Lipases from sources like Burkholderia cepacia (formerly Pseudomonas cepacia) or Candida antarctica are effective biocatalysts for this purpose. nih.gov The lipase selectively hydrolyzes the (S)-enantiomer of the precursor ester, leaving the desired (R)-enantiomer untouched and in high enantiomeric excess. prepchem.com The choice of lipase is crucial, as different enzymes can exhibit varying levels of selectivity and reactivity depending on the substrate. prepchem.com For instance, lipases from Pseudomonas fluorescens and Pseudomonas cepacia have shown to be highly effective in resolving various aromatic acetates. prepchem.com
Key parameters that are optimized to improve the resolution include the choice of solvent, temperature, and pH. google.com The reaction is often performed in a buffered aqueous system or a biphasic system to maintain an optimal pH for the enzyme, typically around 7.0-7.5. prepchem.com
Table 1: Parameters in Lipase-Catalyzed Resolution
| Parameter | Typical Condition/Reagent | Purpose | Finding Reference |
|---|---|---|---|
| Enzyme | Lipase from Burkholderia cepacia, Candida antarctica (CALB), or Pseudomonas fluorescens | Enantioselective catalyst | prepchem.com |
| Substrate | Racemic ester of an α-substituted-2-naphthylacetic acid precursor | Mixture to be resolved | prepchem.com |
| Reaction Type | Hydrolysis or Transesterification | Selective conversion of one enantiomer | sigmaaldrich.comprepchem.com |
| Solvent System | Buffered aqueous solution (pH 7.0-7.5) or organic solvent (e.g., isooctane, THF) | Maintain enzyme activity and dissolve substrate | google.com |
| Temperature | 30-40 °C | Optimize enzyme activity and reaction rate | google.com |
| Outcome | High enantiomeric excess (>99% ee) of the desired (R)-enantiomer | Isolation of the pure enantiomer | prepchem.com |
Dynamic Kinetic Resolution Strategies
While classical kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is 50%. To overcome this limitation, dynamic kinetic resolution (DKR) strategies are employed. DKR combines the enantioselective reaction of the kinetic resolution with an in-situ racemization of the slower-reacting (unwanted) enantiomer. This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, enantiomerically pure product, approaching a 100% yield.
Table 2: Key Reagents in a Non-Enzymatic DKR Process
| Reagent/Component | Function | Finding Reference |
|---|---|---|
| Racemic α-arylalkanoic acid | Starting material | |
| Pivalic Anhydride | Forms a mixed-anhydride intermediate | |
| Acyl-transfer catalyst (e.g., Benzotetramisole) | Facilitates racemization of the mixed-anhydride | |
| Chiral alcohol / Amine | Enantioselectively reacts with one enantiomer of the anhydride | |
| Base (e.g., Diisopropylethylamine) | Scavenges acid byproduct |
Synthetic Routes to Functionalized Derivatives
This compound is not only a target molecule but also a valuable chiral building block for the synthesis of more complex organic molecules. Its functional groups—the carboxylic acid, the methoxy (B1213986) group, and the naphthalene (B1677914) ring—provide multiple sites for chemical modification.
The carboxylic acid moiety is a common handle for derivatization. It can be readily converted into a more reactive acyl chloride by treatment with reagents like oxalyl chloride or thionyl chloride. This acyl chloride intermediate can then react with various nucleophiles to form a range of functionalized derivatives. For example, reaction with alcohols (alcoholysis) yields esters, while reaction with amines (aminolysis) produces amides.
Beyond the carboxyl group, the naphthalene ring itself can be modified. The compound can undergo oxidation to form the corresponding naphthoquinones using strong oxidizing agents. Conversely, reduction reactions can yield naphthols or dihydronaphthalenes, depending on the reducing agent and conditions employed. Furthermore, the methoxy group can potentially be substituted via nucleophilic substitution reactions, although this is often more challenging.
Table 3: Examples of Synthetic Transformations
| Reaction Type | Reagent(s) | Functional Group Modified | Resulting Derivative Class | Finding Reference |
|---|---|---|---|---|
| Esterification | An alcohol (e.g., ethanol), H₂SO₄ | Carboxylic Acid | Ester |
| Amide Formation | 1. Oxalyl Chloride 2. An amine (e.g., 2-methoxyethylamine) | Carboxylic Acid | Amide | | | Oxidation | Potassium permanganate (B83412) or Chromium trioxide | Naphthalene Ring | Naphthoquinone | | | Reduction | Catalytic Hydrogenation or Metal Hydrides | Naphthalene Ring / Carboxylic Acid | Dihydronaphthalene / Naphthyl alcohol | |
Applications of R Alpha Methoxy 2 Naphthylacetic Acid in Organic Synthesis and Stereochemistry
Utilization as a Chiral Auxiliary in Asymmetric Reactions
A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary is removed, having served its purpose of directing the formation of one enantiomer over the other. wikipedia.org While oxazolidinones and pseudoephedrine are common examples of chiral auxiliaries used in asymmetric alkylations and aldol (B89426) reactions, the primary application of (R)-alpha-methoxy-2-naphthylacetic acid lies more in the realm of analysis and resolution rather than in directing synthetic transformations. wikipedia.orgnih.govrsc.org Its utility is most pronounced when used as a chiral derivatizing agent or for chiral resolution, where it covalently bonds to a racemic mixture to create separable diastereomers. wikipedia.orgwikipedia.org
Role as a Chiral Derivatizing Agent (CDA) for Stereochemical Elucidation
One of the most powerful applications of this compound is its use as a chiral derivatizing agent (CDA). The process involves reacting the chiral acid with a racemic substrate, such as an alcohol or amine, to convert the pair of enantiomers into a pair of diastereomers. wikipedia.orglumenlearning.com Since diastereomers have different physical properties, they can be distinguished and analyzed by methods like NMR spectroscopy and chromatography, which is not possible for the original enantiomers. wikipedia.org For the derivatization to be effective, the reaction must proceed to completion to avoid kinetic resolution, which would otherwise lead to an inaccurate determination of the enantiomeric ratio. wikipedia.org
This compound is used to determine the absolute configuration of chiral alcohols and amines. By reacting the enantiomerically pure acid with a racemic alcohol or amine, a mixture of two diastereomeric esters or amides is formed. For a racemic alcohol (R/S-OH), the reaction with this compound yields two diastereomers: (R,R) and (R,S). These diastereomers can be analyzed, often using NMR spectroscopy, to deduce the configuration of the original alcohol. hebmu.edu.cn The principle is similar for primary and secondary amines. This method is an alternative to other well-known CDAs like Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid). wikipedia.org
The determination of absolute configuration using this compound derivatives relies heavily on ¹H NMR spectroscopy and the anisotropic effect of the naphthyl group. hebmu.edu.cnnih.gov The large, planar naphthyl ring creates a distinct magnetic environment. When the derivative is analyzed by ¹H NMR, the protons of the substrate (the original alcohol or amine) that are spatially close to the face of the naphthyl ring will be shielded (shifted to a higher field), while those near the edge will be deshielded (shifted to a lower field). hebmu.edu.cn
By comparing the ¹H NMR spectra of the two diastereomers formed, a model can be established. A widely used approach is the double derivatization method, where the substrate is reacted with both the (R) and (S) enantiomers of the derivatizing agent in separate experiments. nih.gov The differences in chemical shifts (Δδ = δS - δR) for the protons of the substrate are then calculated. A consistent pattern of positive and negative Δδ values for different parts of the molecule allows for the assignment of its absolute configuration. hebmu.edu.cn For instance, in the case of esters derived from secondary alcohols, the protons on one side of the molecule will exhibit positive Δδ values, while those on the other side will show negative values, directly mapping the stereochemistry around the chiral center. nih.gov
Table 1: Illustrative ¹H NMR Data for Configuration Assignment This table represents a model based on the established principles of the NMR anisotropy method.
| Proton Group in Substrate | Chemical Shift δ (ppm) in (R)-acid derivative | Chemical Shift δ (ppm) in (S)-acid derivative | Δδ (δS - δR) | Inferred Position Relative to Naphthyl Ring |
|---|---|---|---|---|
| L1 (e.g., -CH3) | 2.15 | 2.25 | +0.10 | Deshielded (Edge) |
The derivatization methodology extends to the structural elucidation of complex natural products. Determining the absolute stereochemistry of multiple chiral centers in a natural product is a critical step in its total synthesis and biological evaluation. By selectively reacting a hydroxyl or amino group within the natural product with this compound, the stereochemistry of that specific center can be determined using the ¹H NMR anisotropy method. This technique was instrumental in assigning the absolute configuration of alcohols in various natural product syntheses. nih.gov Although other reagents exist, the distinct anisotropic effect of the naphthyl group makes it a valuable tool. nih.govresearchgate.net
Preparation of Enantiopure Compounds through Chiral Resolution
Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. wikipedia.org One of the most common methods involves reacting the racemate with an enantiomerically pure compound, known as a resolving agent, to form a mixture of diastereomers. wikipedia.orglumenlearning.com this compound can serve as an acidic resolving agent for racemic bases like amines.
The process begins with the reaction of a racemic mixture with a single enantiomer of the resolving agent. For example, reacting a racemic amine (containing R- and S-amines) with pure this compound results in the formation of two diastereomeric salts: [(R)-acid•(R)-amine] and [(R)-acid•(S)-amine]. lumenlearning.com
These diastereomeric salts have different physical properties, most notably different solubilities. wikipedia.org This difference allows them to be separated by fractional crystallization. One of the diastereomeric salts will typically crystallize out of the solution first, allowing it to be isolated by filtration. u-tokyo.ac.jp After separation, the pure enantiomer of the substrate is recovered by reversing the salt formation reaction, for instance, by adding a strong base to deprotonate the ammonium (B1175870) salt and liberate the free amine. lumenlearning.com A similar strategy can be applied to racemic alcohols, which are first converted into diastereomeric esters. These esters can then be separated chromatographically and hydrolyzed to yield the enantiopure alcohols. nih.govbeilstein-journals.org
Table 2: General Scheme for Chiral Resolution
| Racemic Substrate | Chiral Resolving Agent | Diastereomers Formed | Separation Method | Final Product |
|---|---|---|---|---|
| Racemic Amine (R/S-NH2) | This compound | Diastereomeric salts: [(R)-acid•(R)-amine] and [(R)-acid•(S)-amine] | Fractional Crystallization | Enantiopure R-amine and S-amine (after separation and liberation) |
Preparative Chromatographic Techniques for Chiral Purification
The isolation of enantiomerically pure this compound from a racemic mixture is predominantly achieved through preparative chiral chromatography. This involves techniques such as High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography. The success of these separations hinges on the selection of an appropriate chiral stationary phase (CSP) that can effectively discriminate between the two enantiomers.
High-Performance Liquid Chromatography (HPLC):
Preparative HPLC is a cornerstone technique for chiral separations, scalable from milligrams to kilograms. nih.gov For acidic compounds like this compound, polysaccharide-based CSPs are particularly effective. nih.govmdpi.com These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, offer robust and versatile platforms for enantioseparation. nih.govnih.gov
Research on the closely related compound, naproxen (B1676952) ((S)-6-methoxy-α-methyl-2-naphthaleneacetic acid), provides significant insights into the probable conditions for separating the enantiomers of alpha-methoxy-2-naphthylacetic acid. Studies have demonstrated successful separation of naproxen enantiomers using various polysaccharide-based columns. mdpi.comnih.gov For instance, a Lux Amylose-1 column has been shown to achieve baseline separation. nih.gov The mobile phase composition, including the type of organic modifier (e.g., methanol (B129727), ethanol, acetonitrile) and the presence of acidic additives (e.g., acetic acid, formic acid), is critical for optimizing resolution and analysis time. nih.govresearchgate.net
Key Findings from Related Research:
A systematic study on naproxen enantiomers revealed that a mobile phase consisting of methanol, water, and acetic acid on a Lux Amylose-1 stationary phase provided excellent resolution. nih.gov The optimization of parameters such as temperature and flow rate was crucial in achieving a high resolution (Rs) in a short timeframe. nih.gov Such methodologies are directly applicable to the preparative separation of this compound due to the structural similarity.
Table 1: Illustrative HPLC Conditions for Preparative Chiral Separation of Naproxen Analogs
| Parameter | Condition |
| Stationary Phase | Lux Amylose-1 |
| Mobile Phase | Methanol:Water:Acetic Acid (85:15:0.1 v/v/v) |
| Flow Rate | 0.65 mL/min |
| Temperature | 40 °C |
| Detection | UV |
| Outcome | Baseline separation (Rs > 3) achieved within 7 minutes |
This data is based on optimized conditions for naproxen separation and serves as a strong starting point for the purification of this compound. nih.gov
Supercritical Fluid Chromatography (SFC):
Preparative SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations. sigmaaldrich.com It utilizes supercritical carbon dioxide as the primary mobile phase, which reduces the consumption of organic solvents, lowers costs, and can lead to faster separations and higher throughput. nih.govsigmaaldrich.com The principles of chiral recognition on polysaccharide-based CSPs are similar to those in HPLC, making method transfer feasible. nih.gov
For the preparative separation of profens, including analogs of this compound, SFC has demonstrated high efficiency and productivity. nih.gov The use of co-solvents such as methanol is common to modulate retention and selectivity. nih.gov
Table 2: Comparison of Preparative HPLC and SFC for Chiral Separation
| Feature | Preparative HPLC | Preparative SFC |
| Primary Mobile Phase | Organic Solvents (e.g., Hexane, Ethanol) | Supercritical CO2 |
| Solvent Consumption | High | Low |
| Separation Time | Longer | Shorter |
| Productivity | Good | Higher |
| Environmental Impact | Higher | Lower ("Greener") |
| Cost | Higher | Lower |
This table provides a general comparison, with specific performance depending on the compound and exact method. nih.govsigmaaldrich.com
Simulated Moving Bed (SMB) Chromatography:
For large-scale industrial production of a single enantiomer, Simulated Moving Bed (SMB) chromatography is the technology of choice. daicelchiral.comnih.gov SMB is a continuous purification process that offers higher throughput, reduced solvent consumption, and higher purity compared to batch preparative chromatography. researchgate.netnih.gov This technique simulates the counter-current movement of the stationary and mobile phases, allowing for a continuous separation of a racemic feed into two streams: one enriched in the desired enantiomer (extract) and the other in the undesired enantiomer (raffinate). nih.gov
Given the economic importance of producing single-enantiomer drugs, SMB technology is widely applied in the pharmaceutical industry. nih.govwindows.net The development of an SMB process for this compound would involve initial screening and method development using analytical HPLC or SFC to identify a suitable CSP and mobile phase. daicelchiral.com Once optimized, these conditions can be scaled up to a multi-column SMB system for continuous, industrial-scale purification. daicelchiral.comnih.gov
Medicinal Chemistry and Biological Relevance of Naphthaleneacetic Acid Derivatives
Prodrug Metabolism and Bioactivation Pathways
A key aspect of certain naphthaleneacetic acid derivatives is their function as prodrugs, which are inactive compounds that are converted into pharmacologically active metabolites within the body. This bioactivation is a critical step for their therapeutic efficacy.
Formation of 6-Methoxy-2-naphthylacetic Acid (6-MNA) as an Active Metabolite of Prodrugs (e.g., Nabumetone)
Nabumetone (B1676900), a non-steroidal anti-inflammatory drug (NSAID), is a classic example of a prodrug that requires metabolic conversion to exert its therapeutic effects. nih.gov Following oral administration, nabumetone, which is non-acidic, is well-absorbed and undergoes extensive first-pass metabolism in the liver. nih.gov This biotransformation process leads to the formation of its principal active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). nih.govpatsnap.comtandfonline.com 6-MNA is a potent inhibitor of cyclooxygenase (COX) enzymes and is structurally similar to naproxen (B1676952). drugbank.comebi.ac.uk The conversion of nabumetone to 6-MNA is a crucial step, as 6-MNA is responsible for the anti-inflammatory, analgesic, and antipyretic properties associated with the drug. patsnap.com Approximately 35% of an oral dose of nabumetone is converted to 6-MNA. drugbank.com The plasma concentrations of the parent drug, nabumetone, are typically very low or undetectable, while 6-MNA is the main circulating active entity. nih.govresearchgate.net
Enzymatic Mechanisms of Biotransformation (e.g., Flavin-Containing Monooxygenase, Non-Cytochrome P450 Enzymes)
The biotransformation of nabumetone to its active metabolite, 6-MNA, is a multi-step process involving several enzymatic pathways. While cytochrome P450 (CYP) enzymes play a role, non-cytochrome P450 enzymes are also significantly involved. nih.govucr.eduevotec.comannualreviews.org
One of the major enzymes implicated in the formation of 6-MNA is CYP1A2, a member of the cytochrome P450 family. nih.gov Studies have shown a strong correlation between CYP1A2 activity and the rate of 6-MNA formation in human liver microsomes. nih.gov Recombinant CYP1A2 has been demonstrated to be the primary P450 isoform responsible for this conversion. nih.gov
However, the metabolic pathway is not solely dependent on CYPs. Flavin-containing monooxygenase 5 (FMO5), a non-CYP enzyme, plays a crucial role in the bioactivation of nabumetone through a process known as Baeyer-Villiger oxidation. nih.govtandfonline.comtandfonline.com FMO5 can oxidize nabumetone to an acetate (B1210297) ester intermediate, which is then hydrolyzed to an alcohol that serves as a precursor to 6-MNA. tandfonline.comresearchgate.net More specifically, FMO5 is involved in the carbon-carbon cleavage of an intermediate metabolite, 3-hydroxy nabumetone, leading to the formation of 6-MNA. nih.govtandfonline.com
| Enzyme Family | Specific Enzyme(s) | Role in Nabumetone Metabolism |
| Cytochrome P450 | CYP1A2 | Predominantly catalyzes the formation of the active metabolite, 6-MNA. nih.gov |
| Flavin-Containing Monooxygenase | FMO5 | Catalyzes the Baeyer-Villiger oxidation of nabumetone and its intermediates, leading to the formation of 6-MNA. nih.govtandfonline.comtandfonline.comnih.govtandfonline.com |
| Carbonyl Reducing Enzymes | AKR1C1, AKR1C3, AKR1C4, etc. | Participate in the carbonyl reduction of nabumetone, a major biotransformation pathway. researchgate.net |
Pharmacological Target Interactions (referring to related compounds like 6-MNA)
The therapeutic effects of naphthaleneacetic acid derivatives, particularly the active metabolite 6-MNA, are mediated through their interaction with specific pharmacological targets.
Cyclooxygenase (COX) Inhibition Profiles (e.g., COX-1 and COX-2)
The primary mechanism of action for 6-MNA is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever. patsnap.comnih.gov There are two main isoforms of this enzyme: COX-1 and COX-2. patsnap.com COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and supporting renal function. patsnap.com In contrast, COX-2 is an inducible enzyme that is upregulated during inflammatory responses. patsnap.com
6-MNA exhibits inhibitory activity against both COX-1 and COX-2, though it shows some selectivity towards COX-2. patsnap.comdrugbank.com This preferential inhibition of COX-2 is a significant characteristic, as it is thought to contribute to a lower risk of certain gastrointestinal side effects compared to non-selective NSAIDs. patsnap.com The inhibition of COX enzymes by 6-MNA reduces the production of prostaglandins, thereby alleviating inflammation and pain. drugbank.com
| Enzyme | Function | Inhibition by 6-MNA |
| COX-1 | Homeostatic functions (e.g., gastric protection, platelet aggregation). patsnap.com | Inhibited, but to a lesser extent than COX-2. patsnap.com |
| COX-2 | Upregulated during inflammation to produce pro-inflammatory prostaglandins. patsnap.com | Preferentially inhibited. patsnap.comdrugbank.com |
Structure-Activity Relationships within Naphthaleneacetic Acid Frameworks
The biological activity of naphthalene (B1677914) derivatives is closely tied to their chemical structure. Structure-activity relationship (SAR) studies explore how modifications to the molecular framework affect their pharmacological properties. For naphthalene derivatives, factors such as the position and nature of substituents on the naphthalene ring and the acetic acid side chain are critical determinants of their activity.
Coordination Chemistry and Metal Complexes with Naphthaleneacetic Acid Ligands
Naphthaleneacetic acids, including derivatives like naproxen, can act as ligands that coordinate with metal ions to form metal complexes. mdpi.comnih.govresearchgate.net The carboxylate group of the acetic acid moiety is a primary site for coordination with metal centers. The resulting metal complexes can exhibit diverse structural features, including different coordination modes of the naphthaleneacetic acid ligand and varying nuclearities of the metal ions. mdpi.comresearchgate.net
Structural Features and Ligand Coordination Modes
Common coordination modes for carboxylato ligands include: mdpi.comsemanticscholar.org
Monodentate (κ¹–O): The carboxylate group binds to the metal ion through a single oxygen atom.
Bidentate Chelating (κ²–O,O'): Both oxygen atoms of the carboxylate group bind to the same metal ion, forming a chelate ring.
Bidentate Bridging (μ₂–O,O' or μ₂–O,O): The carboxylate group bridges two different metal ions.
Tridentate Bridging (μ₂–O,O,O' or μ₃–O,O,O'): The carboxylate group can bridge two or three metal ions. semanticscholar.org
Tetradentate Bridging (μ₃–O,O,O',O'): In some cases, the carboxylate group can bridge three metal ions in a tetradentate fashion. semanticscholar.org
The specific coordination mode adopted depends on several factors, including the nature of the metal ion and the presence of other co-ligands in the coordination sphere. mdpi.comsemanticscholar.org These co-ligands can be simple solvent molecules like water or more complex organic molecules such as phosphines or nitrogen-containing heterocycles. mdpi.com The interplay of these factors leads to the formation of mononuclear, dinuclear, or polynuclear metal complexes with varying geometries around the metal centers. mdpi.comsemanticscholar.org
The structural diversity of these complexes is further enriched by the potential for the naphthalene ring itself to participate in coordination, as seen in organometallic complexes where the metal is η⁶-bonded to the aromatic system. rsc.org
Table 1: Common Coordination Modes of Carboxylate Ligands
| Coordination Mode | Description |
|---|---|
| Monodentate (κ¹–O) | Binds through one oxygen atom. |
| Bidentate Chelating (κ²–O,O') | Both oxygen atoms bind to the same metal ion. |
| Bidentate Bridging (μ₂–O,O' or μ₂–O,O) | Bridges two metal ions. |
| Tridentate Bridging (μ₂–O,O,O' or μ₃–O,O,O') | Bridges two or three metal ions. |
Investigation of Biological Activities of Metal Complexes
The formation of metal complexes with naphthaleneacetic acid derivatives can significantly influence their biological activity. researchgate.netscirp.org Coordination of the drug to a metal ion can enhance its therapeutic properties or lead to novel biological effects. researchgate.netscirp.org For instance, the anti-inflammatory activity of naproxen, a well-established non-steroidal anti-inflammatory drug (NSAID), can be modulated through complexation with various metal ions. mdpi.comsemanticscholar.org
Research has shown that metal complexes of ligands similar to (R)-alpha-Methoxy-2-naphthylacetic acid can exhibit a range of biological activities, including:
Antimicrobial Activity: Metal complexes often show enhanced antibacterial and antifungal activity compared to the free ligands. scirp.org For example, complexes of various transition metals with derivatives of 2-acetyl and 2-formyl-3-amino-1,4-naphthoquinone have demonstrated notable activity against bacterial strains like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as the fungus Candida albicans. scirp.org
Antioxidant Activity: Some metal complexes of drug molecules have shown promising antioxidant properties. researchgate.net
Anti-inflammatory Activity: The inherent anti-inflammatory properties of NSAIDs like naproxen can be fine-tuned through metal coordination. mdpi.comekb.eg A study on 6-methoxy naphthalene derivatives, which are non-carboxylic analogues of aryl propionic acid, found that some compounds exhibited better anti-inflammatory activity than the standard drug naproxen. ekb.eg
Broader Biological System Interactions (referring to related naphthaleneacetic acid derivatives)
Derivatives of naphthaleneacetic acid interact with various biological systems, exhibiting a range of effects from plant growth regulation to diverse pharmacological properties in mammals.
Auxin-like Activity and Plant Growth Regulation
1-Naphthaleneacetic acid (NAA) is a synthetic phytohormone that belongs to the auxin family of plant growth regulators. wikipedia.org It is widely used in agriculture and horticulture to promote adventitious root formation in stem and leaf cuttings, prevent premature fruit drop, and for fruit thinning. wikipedia.orgplantgrowthhormones.com
The mechanism of action of auxins like NAA involves complex signaling pathways within the plant. researchgate.net They influence cell division, elongation, and differentiation. researchgate.net The effect of NAA is concentration-dependent; at optimal concentrations, it promotes growth, but at higher concentrations, it can be toxic to plants. mdpi.comsemanticscholar.orgwikipedia.org The stability of NAA, which is not readily destroyed by light or oxidation before entering plant tissues, contributes to its effectiveness as a plant growth regulator. semanticscholar.org
Research has shown that NAA can influence various physiological processes in plants, including:
Root Development: NAA is a key component in many plant tissue culture media to induce root formation. wikipedia.orgplantmedia.com
Stress Response: Auxins have been implicated in plant responses to biotic stresses, such as insect infestations. researchgate.net
Gene Expression: Auxins regulate the expression of numerous genes involved in growth and development through a pathway involving TIR1/AFB receptors and Aux/IAA repressors. researchgate.net
Exploration of Other Pharmacological Properties Beyond COX Inhibition
While the primary mechanism of action for NSAIDs like naproxen is the inhibition of cyclooxygenase (COX) enzymes, the broader class of naphthalene derivatives exhibits a wide spectrum of pharmacological activities. ekb.egijpsjournal.com This suggests that the naphthalene scaffold is a versatile platform for the development of various therapeutic agents. ekb.egijpsjournal.com
Pharmacological properties of naphthalene derivatives beyond COX inhibition include:
Antimicrobial Activity: Various naphthalene derivatives have demonstrated significant antibacterial and antifungal properties. ekb.egijpsjournal.com Marketed antifungal drugs like naftifine (B1207962) and terbinafine (B446) contain a naphthalene moiety. ekb.egijpsjournal.com
Antiviral Activity: Certain naphthalene-based compounds have been investigated for their antiviral potential. ekb.egijpsjournal.com
Anticancer Activity: The naphthalene scaffold has been incorporated into molecules with demonstrated anticancer effects. ekb.egijpsjournal.com
Antihypertensive Activity: Propranolol, a well-known beta-blocker used to treat high blood pressure, is a naphthalene derivative. ekb.eg
Antidepressant and Antipsychotic Effects: Some naphthalene-containing compounds have shown activity as antidepressants and antipsychotics. ekb.egijpsjournal.com
Anticonvulsant and Anti-neurodegenerative Properties: The therapeutic potential of naphthalene derivatives extends to the central nervous system, with some compounds showing anticonvulsant and anti-neurodegenerative effects. ekb.egijpsjournal.com
The diverse biological activities of naphthalene derivatives underscore the importance of this chemical scaffold in medicinal chemistry. ekb.egijpsjournal.com
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Naproxen |
| 1-Naphthaleneacetic acid (NAA) |
| 2-Naphthaleneacetic acid |
| 1-Pyreneacetic acid |
| Triphenylphosphine |
| Tri(p–tolyl)phosphine |
| Hydrotrispyrazolylborate |
| 1,3–diamino–2–hydroxypropane–N,N,N′,N′–tetraacetic acid |
| Propranolol |
| Naftifine |
| Terbinafine |
| 2-acetyl-3-amino-1,4-naphthoquinone |
Advanced Analytical and Spectroscopic Characterization in Stereochemistry
Chiral Chromatography for Enantiomeric Purity Assessment
Chiral chromatography is the cornerstone for separating enantiomers and quantifying the enantiomeric excess (ee) of chiral compounds. High-Performance Liquid Chromatography (HPLC) is particularly powerful for this purpose, offering high resolution and sensitivity.
The direct separation of the enantiomers of (R)-alpha-Methoxy-2-naphthylacetic acid is effectively achieved using HPLC equipped with a Chiral Stationary Phase (CSP). CSPs create a chiral environment within the column, leading to differential interactions with the two enantiomers and thus enabling their separation.
For 2-arylpropionic acids, the class to which this compound belongs, polysaccharide-based CSPs are widely successful. nih.gov These are typically derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support. nih.govrsc.orgnih.gov The enantiomeric purity of this compound, for instance, can be verified using a cellulose-based column. The chiral recognition mechanism of these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure. nih.gov
Another important class of CSPs used for resolving acidic compounds are the macrocyclic glycopeptide phases, such as those based on teicoplanin or vancomycin. researchgate.netmdpi.com These CSPs are known for their multi-modal interaction capabilities, which can include ion-exchange, hydrogen bonding, and steric repulsion, providing broad applicability for the separation of various chiral molecules. researchgate.net
Table 1: Examples of Chiral Stationary Phases for the Separation of 2-Arylpropionic Acid Enantiomers
| Chiral Stationary Phase (CSP) Type | Specific Example | Typical Application |
|---|---|---|
| Polysaccharide-Based | Chiralpak AD-H (Amylose derivative) | Enantiomeric resolution of naproxcinod, an analog of naproxen (B1676952). nih.gov |
| Polysaccharide-Based | Chiralcel OD-H (Cellulose derivative) | General separation of 2-aryloxycarboxylic acids. |
| Macrocyclic Glycopeptide | Teicoplanin-based CSP | Semi-preparative resolution of unmodified 2-arylpropionic acids. researchgate.net |
| Cyclodextrin-Based | Hydroxypropyl-β-cyclodextrin (as mobile phase additive) | Separation of various 2-arylpropionic acid NSAIDs. nih.gov |
Achieving optimal separation (resolution) between the (R)- and (S)-enantiomers requires careful optimization of several chromatographic parameters. The choice of mobile phase is critical. In normal-phase chromatography, mixtures of a nonpolar solvent like n-hexane with a polar modifier, typically an alcohol such as 2-propanol, are common. nih.govnih.gov The type and concentration of the alcohol can significantly affect retention times and the degree of separation (enantioselectivity). nih.gov
For acidic analytes like this compound, the pH of the mobile phase is a crucial parameter in reversed-phase or polar organic modes, as it controls the ionization state of the carboxylic acid group and thus its interaction with the CSP. nih.gov Temperature also plays a role; while it often has a minor effect on resolution for some arylpropionic acids, it can significantly impact retention times. nih.govnih.gov By systematically adjusting these parameters—mobile phase composition, additives, pH, and temperature—a robust and reproducible method for quantifying the enantiomeric purity to levels ≥99.0% can be developed. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
NMR spectroscopy is a powerful tool for structure elucidation and can be adapted for stereochemical assignment. While enantiomers are indistinguishable in a standard achiral NMR experiment (they have identical spectra), their interaction with a chiral auxiliary can lead to observable differences.
A common strategy for NMR-based chiral discrimination is the conversion of a pair of enantiomers into a pair of diastereomers. wikipedia.org This is achieved by reacting the chiral analyte with a single, pure enantiomer of a chiral derivatizing agent. wikipedia.org The resulting diastereomers have distinct physical properties and, crucially, non-identical NMR spectra. wikipedia.org
For a carboxylic acid like this compound, it can be converted into an ester or amide by reaction with a chiral alcohol or amine. For example, reacting a racemic sample of an acid with (R)-ethyl 2-hydroxy-2-(9-anthryl)acetate would produce two diastereomeric esters. acs.org In the ¹H NMR spectrum of this mixture, the protons near the stereogenic centers of the two diastereomers will experience slightly different magnetic environments, resulting in separate signals (chemical shift non-equivalence). acs.org The integration of these distinct signals allows for the quantification of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original acid.
Beyond covalent derivatization, chiral discrimination can be achieved through the use of Chiral Solvating Agents (CSAs). rsc.org These agents form transient, non-covalent diastereomeric complexes with the analyte enantiomers directly in the NMR tube. nih.govnih.gov This approach is often faster as it avoids a chemical reaction and purification steps.
The interaction between the CSA and the analyte is typically driven by hydrogen bonding, π-π stacking, or dipole-dipole forces. nih.govrsc.org For carboxylic acids, CSAs containing hydrogen bond donors and acceptors, such as BINOL-based amino alcohols or the antibiotic Actinomycin D, have proven effective. rsc.orgnih.gov When the CSA interacts with the (R)- and (S)-enantiomers of the analyte, it creates two different diastereomeric complexes that are in fast exchange with the free forms. nih.gov This results in observable splitting of NMR signals, particularly for protons close to the chiral center, such as the alpha-proton or the methoxy (B1213986) group protons. nih.gov The difference in the chemical shifts (Δδ) between the signals for the R and S enantiomers in the presence of the CSA allows for the determination of enantiomeric excess. rsc.org
Table 2: Representative ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ) in ppm | Notes |
|---|---|---|
| Methoxy (OCH₃) | ~3.3–3.5 | In the presence of a CSA, this singlet may split into two distinct signals for the (R) and (S) enantiomers. nih.gov |
| Naphthyl (aromatic) | ~7.1–8.3 | Complex multiplet region corresponding to the protons on the naphthalene (B1677914) ring system. |
| Carboxylic Acid (COOH) | ~12.0–13.0 | Often a broad singlet; its position can be concentration and solvent dependent. |
X-ray Crystallography for Definitive Absolute Configuration Determination
While chromatography and NMR are excellent for determining enantiomeric purity, single-crystal X-ray crystallography is the definitive method for unambiguously determining the absolute configuration (i.e., assigning the R or S descriptor) of a chiral molecule. nih.gov This technique provides a three-dimensional map of the electron density within a crystal, revealing the precise spatial arrangement of every atom. nih.gov
The process requires growing a high-quality single crystal of the compound, which can sometimes be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is collected and analyzed. nih.gov For chiral molecules, the analysis of anomalous dispersion effects allows for the determination of the true, absolute structure, distinguishing it from its mirror image. nih.govnih.gov The successful assignment of the absolute configuration of a related chiral triazole was achieved using this method. nih.gov While a specific crystal structure for this compound is not publicly available, this technique remains the gold standard for confirming its 'R' configuration without any ambiguity.
Mass Spectrometry in Structural Verification of Derivatives
Mass spectrometry (MS) is a cornerstone analytical technique for the structural elucidation and verification of organic compounds, including chiral molecules like this compound and its derivatives. This method provides critical information regarding the molecular weight and elemental composition of a compound and its fragments, which is instrumental in confirming its identity and structure. When coupled with chiral separation techniques such as gas chromatography (GC) or liquid chromatography (LC), MS becomes a powerful tool for the analysis of stereoisomers.
In the analysis of derivatives of this compound, such as its esters or amides, mass spectrometry helps to confirm the successful modification of the carboxylic acid group. The mass spectrum of a derivative will show a molecular ion peak corresponding to the new molecular weight, providing direct evidence of the derivatization reaction.
For the parent compound, (S)-alpha-methoxy-2-naphthylacetic acid, which is the enantiomer of the subject compound, predicted mass-to-charge ratios (m/z) for various adducts have been calculated and are presented in the table below. These values are crucial for identifying the compound in a mass spectrum, where it may appear as a protonated molecule [M+H]⁺, a sodium adduct [M+Na]⁺, or other related forms depending on the ionization method and the sample matrix.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.08592 | 145.4 |
| [M+Na]⁺ | 239.06786 | 152.5 |
| [M-H]⁻ | 215.07136 | 148.6 |
| [M+NH₄]⁺ | 234.11246 | 164.1 |
| [M+K]⁺ | 255.04180 | 150.1 |
| [M+H-H₂O]⁺ | 199.07590 | 139.3 |
| [M]⁺ | 216.07809 | 146.4 |
Data sourced from PubChemLite. uni.lu
The fragmentation patterns observed in the mass spectrum offer a detailed fingerprint of the molecule's structure. For ester derivatives of this compound, specific fragmentation pathways are expected. libretexts.orgwhitman.edu Key fragmentation processes for esters include:
Alpha-cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For aromatic esters, the loss of the alkoxy group (·OR) often results in a resonance-stabilized acylium ion, which can be the base peak in the spectrum. whitman.edu
McLafferty Rearrangement: This is a characteristic fragmentation for esters that have a hydrogen atom on the gamma-carbon of the acid or alcohol moiety. It involves the transfer of this hydrogen to the carbonyl oxygen, followed by the cleavage of the beta-bond, resulting in the elimination of a neutral alkene molecule. whitman.edu
Loss of the Alkoxy Group: Cleavage of the C-O bond between the carbonyl carbon and the ester oxygen results in the loss of the alkoxy group (-OR) and the formation of an acylium ion. libretexts.org
For example, in a study of diastereomeric esters and amides derived from the related 2-(1-naphthyl)-2-phenylacetic acid, mass spectrometry was used to elucidate the structures. The mass spectrum of Dimethyl (2S)-2-[2-phenyl-2-(1-naphthyl)acetyl]succinate showed a molecular ion peak [M⁺] at an m/z of 406, with a base peak at m/z 217, corresponding to a key fragment. researchgate.net
Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of related compounds like 6-methoxy-2-naphthylacetic acid, an active metabolite of nabumetone (B1676900). ebi.ac.uk In such methods, the precursor ion (e.g., the molecular ion) is selected and fragmented, and a specific product ion is monitored. This multiple reaction monitoring (MRM) approach significantly enhances selectivity and is widely used in bioanalytical studies. ebi.ac.uk A validated LC-MS/MS method for 6-methoxy-2-naphthylacetic acid in human plasma utilized solid-phase extraction for sample cleanup, followed by separation on a C18 column and detection by tandem mass spectrometry in positive ion mode. ebi.ac.uk
The following table summarizes key mass spectral data for related naphthylacetic acid derivatives.
| Compound | Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |
|---|---|---|---|---|
| Dimethyl (2S)-2-[2-phenyl-2-(1-naphthyl)acetyl]succinate | MS | 406 [M]⁺ | 217 (base peak), 202, 115, 77 | researchgate.net |
| 6-methoxy-2-naphthylacetic acid | LC-MS/MS | Not specified | Not specified | ebi.ac.uk |
Emerging Research Directions and Future Prospects
Development of More Efficient and Sustainable Stereoselective Syntheses
The production of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. pharmtech.com The development of efficient and sustainable methods for the synthesis of single-enantiomer compounds like (R)-alpha-Methoxy-2-naphthylacetic acid is a critical area of research. wikipedia.org Traditional methods for separating racemic mixtures, while effective, often result in the disposal of at least half of the starting material, which is inefficient and wasteful. wikipedia.org
Current research is focused on developing stereoselective synthetic routes that directly produce the desired (R)-enantiomer, thus avoiding the need for resolution. These methods aim to be not only efficient in terms of yield and enantiomeric excess but also environmentally benign. Key areas of investigation include:
Asymmetric Catalysis: Utilizing chiral catalysts to guide the reaction towards the formation of the (R)-enantiomer.
Biocatalysis: Employing enzymes to carry out stereospecific transformations, offering high selectivity under mild reaction conditions.
Green Chemistry Principles: Incorporating principles of green chemistry to reduce waste, use less hazardous substances, and improve energy efficiency in the synthetic process.
A recent study describes a short and efficient stereoselective synthesis of a complex molecule using a key stereoselective step, highlighting the power of modern synthetic methods. nih.gov The development of such methods for this compound will be crucial for its wider application.
Discovery of Novel Applications as Chiral Auxiliaries and Resolving Agents
This compound has established itself as a valuable chiral resolving agent . wikipedia.org Chiral resolving agents are used to separate racemic mixtures by forming diastereomeric salts that can be separated by techniques like crystallization. wikipedia.org The different physical properties of these diastereomers allow for their separation. pharmtech.com
Beyond its role as a resolving agent, there is growing interest in exploring its potential as a chiral auxiliary . wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the reaction, the auxiliary can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com
Future research in this area will likely focus on:
Expanding the Scope: Identifying new classes of compounds that can be effectively resolved or synthesized using this compound.
Improving Efficiency: Developing more efficient processes for the formation and separation of diastereomeric derivatives.
Unconventional Resolution Techniques: Investigating novel resolution methods beyond classical crystallization. nih.gov
The table below summarizes some common chiral resolving agents and their applications.
| Chiral Resolving Agent | Application |
| Antimony potassium tartrate | Forms diastereomeric salts with chiral cations. wikipedia.org |
| Camphorsulfonic acid | Forms diastereomeric salts with chiral amines. wikipedia.org |
| 1-Phenylethylamine | Forms diastereomeric salts with chiral acids. wikipedia.org |
Deeper Elucidation of Biological Mechanisms of Related Naphthaleneacetic Acid Derivatives
Naphthaleneacetic acid (NAA) and its derivatives are known to possess biological activity. nih.govwikipedia.org NAA itself is a synthetic auxin, a class of plant hormones that regulate growth and development. wikipedia.orgplantmedia.com While the primary focus of this article is on the (R)-enantiomer of a specific derivative, understanding the broader biological mechanisms of related compounds is crucial for uncovering new applications.
Recent studies have begun to explore the effects of NAA and its derivatives on human cells. For instance, one study found that 1-Naphthaleneacetic acid can improve in vitro cell culturing by inhibiting apoptosis. nih.gov Another study investigated the interaction of 1-Naphthaleneacetic acid with DNA. nih.gov
Future research will likely delve deeper into:
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways through which naphthaleneacetic acid derivatives exert their biological effects.
Structure-Activity Relationships: Understanding how modifications to the naphthaleneacetic acid scaffold influence its biological activity.
Metabolism: Investigating how these compounds are metabolized in biological systems. For example, the metabolism of nabumetone (B1676900) to 6-methoxy-2-naphthylacetic acid (6-MNA) is a key step in its anti-inflammatory action. ebi.ac.uknih.gov
Exploration of New Therapeutic Avenues Based on the Naphthaleneacetic Acid Scaffold
The naphthalene (B1677914) scaffold is a privileged structure in medicinal chemistry, with a wide range of biological activities. ijpsjournal.com Derivatives of naphthaleneacetic acid have shown promise in various therapeutic areas. For example, 6-methoxy-2-naphthylacetic acid (6-MNA), the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) nabumetone, is structurally similar to naproxen (B1676952). ebi.ac.uknih.gov
The exploration of new therapeutic avenues for naphthaleneacetic acid derivatives is an active area of research. This includes:
Drug Discovery: Designing and synthesizing novel naphthaleneacetic acid derivatives with improved efficacy and safety profiles.
Repurposing: Investigating existing naphthaleneacetic acid derivatives for new therapeutic applications.
Prodrug Strategies: Developing prodrugs of naphthaleneacetic acid derivatives to enhance their delivery and pharmacokinetic properties. nih.gov
The following table highlights some therapeutic applications of compounds containing the naphthalene scaffold.
| Compound | Therapeutic Area |
| Nabumetone (metabolized to 6-MNA) | Anti-inflammatory ebi.ac.uk |
| Naproxen | Anti-inflammatory sigmaaldrich.com |
Integration of Computational Chemistry and Molecular Modeling in Chiral Recognition and Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. mdpi.com In the context of this compound, these techniques can provide valuable insights into its interactions with other molecules, particularly in the context of chiral recognition.
Molecular docking and molecular dynamics simulations can be used to:
Predict Binding Geometries: Understand how this compound interacts with the active sites of enzymes or receptors. mdpi.com
Elucidate Chiral Recognition Mechanisms: Model the formation of diastereomeric complexes to understand the basis of chiral resolution. mdpi.comnih.gov
Design Novel Chiral Auxiliaries and Resolving Agents: Computationally screen and design new molecules with enhanced stereodiscrimination capabilities.
The integration of computational methods with experimental studies will accelerate the discovery and development of new applications for this compound and other chiral compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-α-Methoxy-2-naphthylacetic acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The compound is typically synthesized via chiral resolution of racemic mixtures or asymmetric synthesis. For example, (R)-α-Methoxy-2-phenylacetic acid (a structural analog) is resolved using chiral chromatography or enzymatic methods . Enantiomeric purity (>97%) can be verified via chiral HPLC with a cellulose-based column or polarimetry . Key reaction conditions include low-temperature crystallization (mp 69–70°C) to minimize racemization .
Q. How should researchers characterize (R)-α-Methoxy-2-naphthylacetic acid using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze the methoxy group (δ ~3.3–3.5 ppm for OCH₃) and the naphthyl aromatic protons (δ ~7.1–8.3 ppm). The carboxylic acid proton (if present) appears at δ ~12–13 ppm .
- MS : Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 232.0735 for C₁₃H₁₂O₃) .
- IR : Look for carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
Q. What safety protocols are critical for handling (R)-α-Methoxy-2-naphthylacetic acid?
- Methodological Answer :
- Toxicity : Limited data exist, but structural analogs (e.g., alkoxyacetic acids) are linked to metabolic toxicity . Assume acute health hazards (GHS Class 6.1) and use PPE (gloves, goggles) .
- Regulatory Compliance : Classified as a Toxic Solid (UN 2811) for shipping. Comply with SARA 311/312 reporting for acute health hazards .
Advanced Research Questions
Q. How can chiral resolution challenges be addressed in synthesizing (R)-α-Methoxy-2-naphthylacetic acid?
- Methodological Answer :
- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases. Retention times for enantiomers differ by 1.5–2 minutes .
- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify the (S)-enantiomer, leaving the (R)-form in solution. Yields >90% ee are achievable .
Q. What biological assays utilize (R)-α-Methoxy-2-naphthylacetic acid, and how are they optimized?
- Methodological Answer :
- Esterase Staining : The compound’s naphthyl group is used in α-naphthyl acetate esterase (ANAE) assays for lymphocyte identification. Optimize staining with pH 6.5–7.0 buffers and 10–20 mM substrate concentration .
- Metabolite Tracking : Monitor alkoxyacetic acid metabolites via LC-MS/MS with deuterated internal standards (e.g., d₃-methoxyacetic acid) to quantify degradation pathways .
Q. How do contradictory data on carcinogenicity impact risk assessments for this compound?
- Methodological Answer :
- Regulatory Gaps : While IARC and NTP classify analogs as carcinogens at ≥0.1% concentrations, (R)-α-Methoxy-2-naphthylacetic acid lacks conclusive data. Assume a precautionary approach: conduct Ames tests (TA98 strain) for mutagenicity and use fume hoods for handling .
Data Contradiction Analysis
Q. Why do spectral databases show inconsistencies in the molecular weight of (R)-α-Methoxy-2-naphthylacetic acid?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
